3,6-Diazabicyclo[3.1.1]heptane
Overview
Description
3,6-Diazabicyclo[3.1.1]heptane is a chemical compound with the molecular formula C5H10N2 . It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .
Synthesis Analysis
The synthesis of this compound involves a concise process that starts with inexpensive materials and uses straightforward chemistry . The synthesis results in N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes .Molecular Structure Analysis
The molecular structure of this compound is of particular interest as it is achiral and shows similar lipophilicity to that of piperazine based on the cLogP of a derived analog .Chemical Reactions Analysis
This compound has been used as a novel ligand for opioid receptors . It has shown high affinity for mu-receptors .Physical and Chemical Properties Analysis
This compound has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da . It is similar in structure and properties to piperazine .Scientific Research Applications
Medicinal Chemistry and Drug Design
3,6-Diazabicyclo[3.1.1]heptane is extensively used in medicinal chemistry, particularly as a key building block for bridged bicyclic piperazines, which are valuable in drug development. It has been identified as a piperazine isostere due to its achiral nature and similar lipophilicity to piperazine, making it a useful intermediate in synthesizing novel compounds (Walker & Bedore, 2012). Additionally, this compound has been instrumental in developing ligands for nicotinic acetylcholine receptors (nAChRs), demonstrating potential applications in targeting specific receptor subtypes for therapeutic purposes (Strachan et al., 2014), (Murineddu et al., 2019).
Synthesis and Structure-Activity Relationship Studies
Research has focused on synthesizing various derivatives of this compound and studying their structure-activity relationships. These studies provide insights into the binding affinities and functional activities of these compounds, especially in relation to specific nAChR subtypes, offering pathways for developing targeted therapeutic agents (Murineddu et al., 2008), (Ji et al., 2007).
Molecular Docking and Theoretical Studies
Theoretical and molecular docking studies involving this compound derivatives have been conducted to understand their interactions with receptors like the μ-opioid receptor. These studies shed light on the molecular mechanisms of receptor binding and the structural features influencing this interaction, which is crucial for the rational design of receptor-specific drugs (Mićović & Juranić, 2010).
Cancer Research
In cancer research, derivatives of this compound have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells, such as in prostate cancer. This suggests a possible role for these compounds in developing new chemotherapeutic agents (Wei, Lian, & Wang, 2020).
Antibacterial Applications
Certain this compound derivatives have been synthesized and evaluated for their antibacterial activity, showing promise in veterinary medicine as antibacterial agents. This highlights the compound's potential in developing new antibiotics for treating various bacterial infections (McGuirk et al., 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-3-5(1)7-4/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBSYTYLQYTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.